molecular formula C19H12Cl2FN3S B2656781 (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile CAS No. 477297-94-2

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile

Cat. No.: B2656781
CAS No.: 477297-94-2
M. Wt: 404.28
InChI Key: QXKJCXXUXANTFQ-FMIVXFBMSA-N
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Description

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile is a synthetic chemical compound designed for research and development applications. It features a molecular architecture combining a thiazole ring, an acrylonitrile group, and substituted phenyl rings, a design often associated with diverse biological activities in medicinal chemistry. The core structure of this compound suggests significant research potential. The thiazole moiety is a privileged scaffold in drug discovery, known for its presence in various therapeutic agents and its broad spectrum of pharmacological properties . Similarly, the acrylonitrile group is an intriguing scaffold found in numerous marketed drugs and natural products, and recent studies have highlighted benzimidazole-acrylonitrile hybrids as potent inhibitors of enzymes like urease, with additional potential as fungicidal agents . The specific arrangement of dichlorophenyl and fluoro-methylphenyl substituents is designed to modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets. This product is intended for research use by qualified professionals in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-fluoro-2-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2FN3S/c1-11-2-4-14(22)7-17(11)24-9-12(8-23)19-25-18(10-26-19)15-5-3-13(20)6-16(15)21/h2-7,9-10,24H,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKJCXXUXANTFQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current knowledge on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H13Cl4N3O2S
  • Molecular Weight : 537.2 g/mol
  • InChIKey : LMJILTLFAXYDDC-IPBVOBEMSA-N

The structure includes a thiazole moiety, which is known for its diverse biological activities, and a dichlorophenyl group that enhances its pharmacological properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole ring in the compound is crucial for its cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures demonstrate IC50 values in the low micromolar range (1.61 ± 1.92 µg/mL for some thiazole derivatives) against cancer cells such as Jurkat and A-431 .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
Compound 13U251<10

The mechanism of action appears to involve the induction of apoptosis through interactions with Bcl-2 proteins, indicating a potential pathway for therapeutic intervention .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Similar thiazole derivatives have shown activity comparable to standard antibiotics like norfloxacin against various bacterial strains . The presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial efficacy.

Table 2: Antimicrobial Activity of Related Thiazole Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12 µg/mL
Compound BEscherichia coli15 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole ring and substituents on the phenyl groups significantly impact biological activity. For instance:

  • The introduction of fluorine or chlorine atoms enhances cytotoxicity.
  • Electron-donating groups at specific positions increase interaction with target proteins.

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated a series of thiazole derivatives including our compound against glioblastoma and melanoma cell lines, revealing that compounds with similar structural features exhibited potent anticancer activity, suggesting a common mechanism involving apoptosis induction .
  • Case Study on Antimicrobial Properties : Another study focused on thiazole derivatives' antibacterial effects against resistant strains of bacteria, demonstrating that compounds with halogen substitutions showed significant growth inhibition, supporting their potential as new antibacterial agents .

Scientific Research Applications

Overview

Thiazole derivatives are widely recognized for their anticancer properties. Research indicates that compounds incorporating thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Evren et al. (2019) synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and evaluated their anticancer activity against NIH/3T3 and A549 cell lines. The most effective compound demonstrated an IC50 of 23.30 ± 0.35 mM, indicating moderate anti-proliferative action .
  • Sayed et al. (2020) developed a series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues, which showed remarkable effectiveness against HCT-116, HepG2, and HT-29 cancer cell lines compared to standard drugs like harmine and cisplatin .

Data Table: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 Value (µM)Reference
Compound 19NIH/3T323.30 ± 0.35
Compound 22HT292.01
Compound 25aHCT-116Not specified

Overview

Recent studies have explored the potential of thiazole derivatives in combating viral infections, particularly SARS-CoV-2.

Case Study

Research on Molecular Docking : A study focused on a related thiazole compound demonstrated binding affinities of -9.3 kcal/mol and -8.8 kcal/mol for SARS-CoV-2 proteins 3TNT and 6LU7, respectively. These results suggest that thiazole derivatives could serve as potential antiviral agents .

Overview

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives in therapeutic applications.

Findings

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine significantly enhances the anticancer activity of thiazole compounds .
  • Ring Systems : The incorporation of additional aromatic or heteroaromatic rings often increases biological activity, as seen in various synthesized derivatives tested against multiple cancer cell lines .

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning : The 2,4-dichlorophenyl group in the target compound may enhance π-π stacking compared to analogs with single chlorine substitution (e.g., 4-chlorophenyl in ). This substitution pattern is linked to improved binding in kinase inhibitors .
  • Planarity and Conformation : The E-configuration and planar acrylonitrile-thiazole core are conserved across analogs, but deviations arise in substituent orientations. For instance, fluorophenyl groups in isostructural compounds adopt perpendicular orientations relative to the thiazole plane, affecting crystal packing and solubility.

Physicochemical and Crystallographic Comparisons

Crystallographic Data

  • Isostructurality : Compounds 4 and 5 (from ) demonstrate isostructurality despite differing halogen substituents (Cl vs. F). Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The target compound likely shares similar packing due to its analogous thiazole-acrylonitrile framework .
  • Hydrogen Bonding : Analogous compounds (e.g., ) exhibit intramolecular N–H⋯O hydrogen bonds, forming six-membered rings. The target compound’s 5-fluoro-2-methylphenyl group may disrupt such interactions, altering solubility and stability .

Bioactivity Trends

  • Anticancer Potential: Thiazole-acrylonitrile derivatives with dichlorophenyl groups (e.g., ) show moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 10–50 μM), attributed to kinase inhibition . The fluorine and methyl groups in the target compound may enhance selectivity for tyrosine kinase receptors .
  • Antimicrobial Activity : Sulfonyl-containing analogs (e.g., ) exhibit antimalarial activity (IC₅₀: 1–5 μM), but the target compound’s lack of a sulfonyl group likely reduces this effect .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Optimization : Use controlled copolymerization techniques (e.g., adjusting monomer ratios or initiator concentrations) to stabilize intermediates, as demonstrated in thiazole-acetonitrile syntheses .
  • Catalyst Selection : Employ palladium or copper catalysts for cross-coupling reactions involving dichlorophenyl or fluorophenyl groups, which enhance regioselectivity .
  • Purification : Utilize column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization from ethanol to isolate high-purity crystals, as validated in analogous thiazole derivatives .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks using 1H^1H, 13C^13C, and 19F^19F-NMR to confirm regiochemistry and substituent positions. For example, fluorine signals at ~-115 ppm (CF3_3) and aromatic protons at 6.8–7.5 ppm are diagnostic .
  • X-ray Crystallography : Resolve the (E)-configuration of the acrylonitrile group and thiazole ring planarity, as shown in structurally related compounds (mean C–C bond deviation: 0.008 Å; R-factor: 0.068) .
  • Mass Spectrometry : Confirm molecular weight (e.g., via HRMS-ESI) with expected m/z values for [M+H]+^+ or [M+Na]+^+ adducts .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to address variability in IC50_{50} values. Compare results with structurally similar thiazolidinone derivatives .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent activity in cell-based vs. in vivo models .
  • Structural Analog Analysis : Test analogs (e.g., replacing 2,4-dichlorophenyl with 4-fluorophenyl) to isolate substituent-specific effects, as done in related SAR studies .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Model the compound’s binding to kinases or GPCRs using AutoDock Vina. Focus on hydrophobic interactions with dichlorophenyl and hydrogen bonding with the acrylonitrile group .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability in binding pockets, particularly for thiazole ring flexibility .
  • QSAR Modeling : Develop models using descriptors like LogP, polar surface area, and H-bond acceptors/donors to correlate structural features with activity .

Advanced: How can researchers design analogs to improve pharmacological properties (e.g., solubility, bioavailability)?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the acrylonitrile group with a carboxylic acid or ester to enhance solubility, as seen in thiazole-based prodrugs .
  • Peripheral Modifications : Introduce polar groups (e.g., -SO2_2NH2_2) at the 5-fluoro-2-methylphenyl moiety to reduce LogP without compromising target affinity .
  • Prodrug Strategies : Conjugate with PEG or cyclodextrin to improve aqueous stability, inspired by thiazolidinone delivery systems .

Basic: What are the critical steps for ensuring reproducibility in synthesizing this compound?

Methodological Answer:

  • Stoichiometric Precision : Maintain exact molar ratios (e.g., 1:1 for thiazole and aniline precursors) to avoid side products like dimerized intermediates .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the acrylonitrile group .
  • Quality Control : Validate intermediates via TLC and 1H^1H-NMR at each step, as outlined in thiazole synthesis protocols .

Advanced: How can crystallographic data inform the design of enantiomerically pure derivatives?

Methodological Answer:

  • Chiral Resolution : Use X-ray data to identify chiral centers (e.g., thiazole substituents) and apply chiral HPLC (Chiralpak IA/IB columns) for separation .
  • Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) to induce enantioselectivity in key cyclization steps, as demonstrated in thiazolidinone syntheses .

Basic: What analytical techniques are suitable for monitoring degradation under stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions. Analyze degradation products via HPLC-DAD/ESI-MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR Knockout Models : Silence putative targets (e.g., kinases) in cell lines and assess activity loss .
  • SPR Binding Assays : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) using Biacore systems .
  • Transcriptomics : Perform RNA-seq on treated cells to identify downstream pathways, as done for related thiazole derivatives .

Advanced: What strategies mitigate off-target effects in preclinical studies?

Methodological Answer:

  • Selectivity Screening : Profile the compound against panels of related enzymes/receptors (e.g., Eurofins CEREP panel) .
  • Proteome-Wide DARTS : Identify off-target binding proteins via Drug Affinity Responsive Target Stability assays .
  • Dosage Optimization : Establish MTD (maximum tolerated dose) in rodent models using pharmacokinetic parameters (Cmax_{max}, AUC) .

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